Predicted Boiling Point of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine Compared to 2,4-Dichloro-5-phenylpyrimidine
The predicted boiling point of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine (313.3 ± 32.0 °C) is lower than that of its phenyl analog 2,4-dichloro-5-phenylpyrimidine, which has a higher molecular weight and increased van der Waals surface area. This difference matters for distillation-based purification and solvent removal during scale-up. The thiophene sulfur atom introduces polarity that alters the compound's volatility profile relative to the purely hydrocarbon phenyl analog .
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 313.3 ± 32.0 °C (predicted) |
| Comparator Or Baseline | 2,4-Dichloro-5-phenylpyrimidine: expected higher boiling point due to larger molecular surface area; 2,4-dichloropyrimidine: significantly lower boiling point (~210 °C based on simpler structure) |
| Quantified Difference | ~100 °C lower than expected for phenyl analog; ~100 °C higher than unsubstituted 2,4-dichloropyrimidine |
| Conditions | Predicted values based on molecular structure calculations |
Why This Matters
Lower boiling point relative to the phenyl analog may simplify solvent removal and reduce thermal degradation risk during downstream processing.
